molecular formula C50H30 B12602126 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-66-7

1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B12602126
CAS No.: 918654-66-7
M. Wt: 630.8 g/mol
InChI Key: PNQXFBIJDFYQBB-UHFFFAOYSA-N
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Description

1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound characterized by its multiple aromatic rings. This compound is part of the pyrene family, known for its unique photophysical and electronic properties. Pyrene derivatives are widely studied due to their applications in materials science, supramolecular chemistry, and biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps, including Suzuki-Miyaura coupling reactions. This method uses palladium-catalyzed cross-coupling between aryl halides and aryl boronic acids. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene exerts its effects involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound and its ability to form stable complexes with other molecules .

Comparison with Similar Compounds

Properties

CAS No.

918654-66-7

Molecular Formula

C50H30

Molecular Weight

630.8 g/mol

IUPAC Name

1-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C50H30/c1-5-33-17-19-37-21-25-43(45-27-23-35(7-1)47(33)49(37)45)41-11-3-9-39(29-41)31-13-15-32(16-14-31)40-10-4-12-42(30-40)44-26-22-38-20-18-34-6-2-8-36-24-28-46(44)50(38)48(34)36/h1-30H

InChI Key

PNQXFBIJDFYQBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=CC(=C5)C6=CC=C(C=C6)C7=CC(=CC=C7)C8=C9C=CC1=CC=CC2=C1C9=C(C=C2)C=C8

Origin of Product

United States

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